molecular formula C52H103NO5 B10855727 8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate

8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate

Cat. No.: B10855727
M. Wt: 822.4 g/mol
InChI Key: YEDXSXREPMDNTP-UHFFFAOYSA-N
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Description

Lipid 222 is a synthetic lipid compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. Lipids are a broad group of organic compounds that include fats, waxes, sterols, and fat-soluble vitamins. They play crucial roles in storing energy, signaling, and acting as structural components of cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lipid 222 typically involves the esterification of fatty acids with glycerol or other alcohols. Common methods include:

Industrial Production Methods

Industrial production of Lipid 222 often employs large-scale esterification or transesterification processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Lipid 222 undergoes various chemical reactions, including:

    Oxidation: Lipid 222 can be oxidized to form peroxides and other oxidative products.

    Reduction: Reduction of Lipid 222 can lead to the formation of alcohols and other reduced products.

    Substitution: Lipid 222 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Metal ions (e.g., iron, copper), oxygen, and peroxides.

    Reduction: Hydrogen gas, metal hydrides (e.g., lithium aluminum hydride).

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Peroxides, aldehydes, and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted lipid derivatives.

Mechanism of Action

The mechanism of action of Lipid 222 involves its interaction with cell membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Lipid 222 also interacts with various proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Lipid 222 can be compared with other similar lipid compounds, such as:

Uniqueness

Lipid 222 is unique due to its specific fatty acid composition and structural properties, which confer distinct physical and chemical characteristics. These properties make it particularly suitable for specialized applications in research and industry .

Properties

Molecular Formula

C52H103NO5

Molecular Weight

822.4 g/mol

IUPAC Name

8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate

InChI

InChI=1S/C52H103NO5/c1-5-9-13-17-23-31-41-49(39-29-15-11-7-3)51(55)57-47-37-27-21-19-25-33-43-53(45-35-36-46-54)44-34-26-20-22-28-38-48-58-52(56)50(40-30-16-12-8-4)42-32-24-18-14-10-6-2/h49-50,54H,5-48H2,1-4H3

InChI Key

YEDXSXREPMDNTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO

Origin of Product

United States

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